3-Chloro-1-ethylpyrazin-1-ium
Description
Pyrazinium salts are nitrogen-containing heterocyclic compounds with significant applications in coordination chemistry, pharmaceuticals, and materials science. These compounds share core pyrazine rings but differ in substituents (e.g., chloro, amino, alkyl groups), which critically influence their reactivity, stability, and functional roles.
Properties
Molecular Formula |
C6H8ClN2+ |
|---|---|
Molecular Weight |
143.59g/mol |
IUPAC Name |
3-chloro-1-ethylpyrazin-1-ium |
InChI |
InChI=1S/C6H8ClN2/c1-2-9-4-3-8-6(7)5-9/h3-5H,2H2,1H3/q+1 |
InChI Key |
VMUAZYALBBRSEQ-UHFFFAOYSA-N |
SMILES |
CC[N+]1=CC(=NC=C1)Cl |
Canonical SMILES |
CC[N+]1=CC(=NC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Effects on Structure and Reactivity
3-Amino-1-methylpyrazin-1-ium iodide
- Structure: Monoclinic crystal system (space group P2₁/n), with lattice parameters a = 6.9759 Å, b = 13.2966 Å, c = 8.3668 Å, and α = 90.951° .
- Synthesis: Prepared via alkylation of 2-aminopyrazine with methyl iodide in carbon tetrachloride .
- Functionality: The amino group at position 3 enables chelation to metal ions, suggesting utility in coordination chemistry. Tautomerism between amine and imine forms is possible due to the proximity of the amino group to the diazine nitrogen .
Methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate
- Structure : Contains a chloro substituent at position 6, an ethylpiperazinyl group at position 5, and a methyl ester at position 2. Molecular weight = 299.76 g/mol .
- Synthesis : Details unspecified in evidence, but likely involves multi-step functionalization of the pyrazine core.
Hypothetical Comparison with 3-Chloro-1-ethylpyrazin-1-ium
- Substituents: Chloro at position 3 and ethyl at position 1 (vs. methyl and amino in the above examples).
- Expected Properties: The electron-withdrawing chloro group may reduce basicity compared to amino-substituted analogs.
Key Observations :
- The amino-methyl derivative crystallizes in a monoclinic system, while the ethylpiperazinyl analog’s data is unreported, highlighting variability in structural studies.
- Alkylation reactions (e.g., methyl iodide) are common for introducing substituents on pyrazine rings .
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